N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, a fluorophenyl group, and a dimethylphenyl group, making it a subject of interest in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H19FN2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19FN2O2/c1-12-4-3-5-13(2)18(12)21-19(24)14-10-17(23)22(11-14)16-8-6-15(20)7-9-16/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
SZLICKWVDYWXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.
Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-DIMETHYLPHENYL)-2-(4-FLUOROPHENYL)-4-QUINOLINECARBOXAMIDE
- N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(4-FLUOROPHENYL)ACETAMIDE
Uniqueness
N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
